2,4,5,6-Tetraaminopyrimidine

Overview

Description

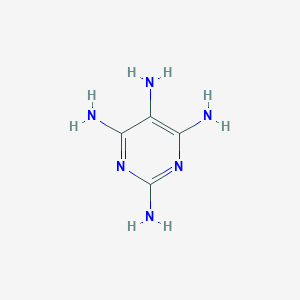

2,4,5,6-Tetraaminopyrimidine (CAS: 5392-28-9; molecular formula: C₄H₁₀N₆O₄S) is a heterocyclic compound primarily used as a dye precursor in oxidation hair dyes and as an intermediate in pharmaceutical synthesis, such as for methotrexate . Structurally, it features four amino groups on a pyrimidine ring, contributing to its reactivity and ability to form colored complexes upon oxidation. The compound is typically utilized as its sulfate salt (this compound sulfate), which has a melting point >300°C and slight water solubility . Despite its industrial relevance, gaps exist in its physicochemical characterization, including stability, solubility in receptor fluids, and impurity profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5,6-Tetraaminopyrimidine can be synthesized through several methods. One common method involves the reduction of 2,4,6-triamino-5-nitrosopyrimidine. This reduction can be achieved using different reducing agents such as zinc dust in the presence of an acid, or sodium dithionite. The reaction typically occurs in an aqueous medium at temperatures ranging from 20°C to 65°C .

Another method involves the hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine in the presence of a palladium on carbon catalyst. This reaction is carried out in water or alcohol at temperatures between 50°C and 180°C under an excess pressure of 0 to 60 bar .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetraaminopyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions typically involve the conversion of nitroso or azo groups to amino groups.

Substitution: The amino groups in this compound can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Zinc dust and sodium dithionite are frequently used reducing agents.

Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

Hair Dye Formulations

TAP is predominantly used in hair dyes due to its ability to form stable colorants when combined with couplers. It is typically used at concentrations up to 5% in formulations that may include hydrogen peroxide as a developer . The safety profile of TAP has been extensively studied to ensure consumer safety during application.

Toxicological Studies

Research has focused on the toxicological aspects of TAP to assess its safety for human use:

- Acute Oral Toxicity : Studies on mice indicated that TAP has a high LD50 value (4700 mg/kg bw), suggesting low acute oral toxicity .

- Dermal Irritation : In studies involving human volunteers and animal models, TAP showed minimal irritation potential when applied topically at concentrations used in hair dyes .

- Phototoxicity Assessment : Recent studies have highlighted the phototoxic potential of TAP when exposed to UV radiation. It generates superoxide anion radicals under UV light, leading to cellular damage and potential skin hazards . This underscores the need for comprehensive safety assessments regarding long-term exposure.

Dermal Safety Assessments

A significant study evaluated the dermal safety of TAP through various tests:

- In Vitro Studies : The compound was tested on HaCaT cells (human keratinocyte cell line) to assess cytotoxicity and phototoxicity. Results indicated significant cell viability reduction at higher concentrations (≥25 µg/ml) due to mitochondrial-mediated apoptosis .

- In Vivo Studies : Animal studies demonstrated that TAP did not cause significant irritation or systemic toxicity upon repeated dermal application .

Regulatory Opinions

The European Commission has provided opinions on the use of TAP in cosmetics, emphasizing the necessity for ongoing research into its genotoxicity and long-term effects on human health . The compound's use is regulated under stringent guidelines to ensure consumer safety.

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of 2,4,5,6-tetraaminopyrimidine varies depending on its application. In the context of antifolate drugs like methotrexate, the compound inhibits the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell division. This inhibition leads to the disruption of folate metabolism, ultimately resulting in the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural Analogues

a. Triaminopyrimidines (e.g., 2,4,5-Triaminopyrimidine)

- Structure: Contains three amino groups, differing in substitution positions.

- Reactivity: Fewer amino groups reduce oxidative coupling efficiency compared to tetraaminopyrimidine, limiting its use in high-intensity dye formulations .

- Applications : Primarily in low-concentration oxidative dyes or as intermediates in agrochemicals.

b. Carbocyclic Dye Precursors (e.g., 1,2,4-Trihydroxybenzene)

- Structure: Carbocyclic (non-heterocyclic) aromatic rings with hydroxyl groups.

- Stability : Carbocycles exhibit higher thermal stability but lower reactivity in alkaline conditions, necessitating higher concentrations in dye formulations .

- Toxicity : Carbocyclic intermediates are associated with higher dermal irritation risks compared to pyrimidine derivatives .

c. Other Tetraaminopyrimidines (e.g., 2,4,6-Triamino-5-aminopyrimidine)

- Structure: Varied amino group positions alter electronic properties.

- Solubility: Derivatives with sulfate or hydrochloride salts show improved water solubility compared to free bases, similar to 2,4,5,6-tetraaminopyrimidine sulfate .

Physicochemical Properties

Key Observations :

- Log Pow data for 2,4,5,6-TAP is absent, hindering predictions of its environmental persistence or bioavailability .

Purity and Analytical Methods

- 2,4,5,6-TAP Sulfate : HPLC purity reported as 99.7% (UV detection at 207 nm), but incomplete impurity profiling (e.g., residual solvents, organic intermediates) raises safety concerns .

- Triaminopyrimidines: Routinely analyzed via LC-MS with detection limits <0.1 µg/mL, offering higher sensitivity than the micellar LC method (detection limit: 0.69 µg/mL) used for 2,4,5,6-TAP .

Toxicological Profiles

Key Observations :

Biological Activity

Overview

2,4,5,6-Tetraaminopyrimidine (TAP) is a heterocyclic organic compound with the molecular formula C4H8N6. It is characterized by four amino groups attached to the pyrimidine ring at positions 2, 4, 5, and 6. This compound has garnered significant attention in biological research due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of anticancer drugs such as methotrexate.

Target Enzymes and Pathways

TAP plays a crucial role in the synthesis of methotrexate, which inhibits the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, leading to decreased synthesis of DNA and RNA, thereby inhibiting cell division and promoting apoptosis in cancer cells . Additionally, TAP's derivatives may also interact with various metabolic pathways, enhancing its utility in drug development.

Anticancer Properties

TAP is primarily recognized for its role in developing anticancer agents. Methotrexate, synthesized using TAP, is widely used to treat various cancers and autoimmune diseases due to its potent antimetabolite properties. The drug's mechanism involves:

- Inhibition of nucleotide synthesis: By blocking DHFR, methotrexate prevents the formation of tetrahydrofolate, essential for synthesizing purines and thymidylate.

- Immunosuppressive effects: Methotrexate has been shown to reduce inflammation and modulate immune responses .

Antimicrobial Activity

Research indicates that TAP exhibits antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics .

Acute Toxicity

A study assessing the acute oral toxicity of TAP revealed that it has a high LD50 (>5000 mg/kg) in mice, indicating low acute toxicity . Clinical symptoms observed included slight piloerection without significant pathological changes upon necropsy.

Chronic Toxicity

Long-term studies involving Wistar rats showed that even at high doses (up to 10,000 ppm), TAP did not lead to cumulative toxic effects or significant alterations in body weight or organ health. The No-Observed-Effect-Level (NOEL) was determined to be 600 mg/kg body weight per day .

Case Studies and Research Findings

- Methotrexate Synthesis:

- Phototoxicity Assessment:

- Applications in Hair Dyes:

Table: Summary of Biological Activities and Toxicity Profiles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,5,6-Tetraaminopyrimidine and its sulfate salt?

- Methodological Answer : The compound is synthesized via regioselective reactions. For example, this compound dihydrochloride reacts with quinazoline-chalcones under reflux in methanol to yield pyrimidodiazepine derivatives (50–58% yield) through nucleophilic addition of the 5-amino group to α,β-unsaturated carbonyl systems . Another route involves condensation of 2,3-dibromopropionaldehyde with this compound to form intermediates for methotrexate synthesis . The sulfate salt (CAS 5392-28-9) is often isolated via sulfuric acid treatment, with a reported melting point >300°C .

Q. What analytical techniques are used to characterize purity and structural integrity?

- Methodological Answer : Key techniques include:

- X-ray crystallography : To resolve crystal structures and synthon formation, as demonstrated in studies of carboxylic acid-aminopyrimidine interactions .

- Melting point analysis : The sulfate salt has a high decomposition temperature (>300°C), serving as a purity indicator .

- Chromatography (HPLC) : Used to assess purity in commercial batches (e.g., ≥98% purity specifications) .

- NMR spectroscopy : To confirm substitution patterns and hydrogen bonding in derivatives .

Q. What are its typical applications in biochemical research?

- Methodological Answer : The compound is utilized as a reagent in:

- DNA-binding studies : Pyrimidodiazepine derivatives exhibit anticancer activity by alkylating DNA or inhibiting synthesis .

- Enzyme assays : The sulfate salt (CAS 5392-28-9) is a component in caspase-4 activity detection kits for apoptosis research .

Advanced Research Questions

Q. How does nucleophilic reactivity influence regioselectivity in heterocyclic synthesis?

- Methodological Answer : The 5-amino group of this compound is more nucleophilic than other positions, directing regioselective additions. For instance, in reactions with quinazoline-chalcones, the 5-amino group initiates a Michael-type addition to the α,β-unsaturated carbonyl, forming pyrimidodiazepines . Computational modeling (e.g., DFT) can predict reactivity trends by analyzing electron density distribution .

Q. What strategies optimize crystallization for structural analysis?

- Methodological Answer : Co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) enhances crystal lattice stability. For example, furan tetracarboxylic acid forms robust synthons with aminopyrimidines, enabling high-resolution X-ray diffraction studies . Solvent choice (e.g., DMSO for polar interactions) and slow evaporation techniques are critical for obtaining diffraction-quality crystals .

Q. How can contradictions in reaction yields or analytical data be resolved?

- Methodological Answer : Discrepancies often arise from:

- Reaction conditions : Yield variations in pyrimidodiazepine synthesis (50–58%) may stem from temperature control or solvent purity .

- Analytical calibration : Cross-validate HPLC results with NMR integration or mass spectrometry to resolve purity disputes .

- Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting points .

Q. What computational tools support mechanistic studies of its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron transfer and transition states in regioselective reactions . The Cambridge Structural Database (CSD) provides reference data for hydrogen-bonding patterns in crystallized derivatives . Molecular docking simulations predict DNA-binding affinities of pyrimidodiazepine anticancer agents .

Properties

IUPAC Name |

pyrimidine-2,4,5,6-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6/c5-1-2(6)9-4(8)10-3(1)7/h5H2,(H6,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRKPUQWIFJRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043807 | |

| Record name | tetra-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-74-6 | |

| Record name | Tetraaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetra-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-tetraaminopyrimidine sulphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FC717FE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.